molecular formula C18H18N4OS B12012888 2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 618439-51-3

2-((5-Methyl-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12012888
CAS No.: 618439-51-3
M. Wt: 338.4 g/mol
InChI Key: UHSAVBLTPRIORA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L442380-1EA typically involves the reaction of 5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of SALOR-INT L442380-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L442380-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SALOR-INT L442380-1EA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L442380-1EA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
  • 4-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol
  • N-phenylacetyl chloride

Uniqueness

SALOR-INT L442380-1EA stands out due to its unique combination of a triazole ring and a thiol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

618439-51-3

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H18N4OS/c1-13-8-6-7-11-16(13)22-14(2)20-21-18(22)24-12-17(23)19-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,23)

InChI Key

UHSAVBLTPRIORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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